molecular formula C11H11N3O2 B3012437 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone CAS No. 2034592-56-6

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone

Cat. No. B3012437
M. Wt: 217.228
InChI Key: QRZZZHMMULBFHW-UHFFFAOYSA-N
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Description

The compound is a fusion of a pyrazolo[1,5-a]pyrazine ring and a furan ring. Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compound . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure would be characterized by the fused ring system mentioned above. The exact structure would depend on the positions of the various substituents and the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring and the oxygen in the furan ring. These atoms could potentially act as nucleophiles or electrophiles, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A novel series of pyrazoline and pyrazolyl methanone derivatives, related to the chemical structure , were synthesized using both conventional and microwave irradiation methods. The microwave method proved to be superior in terms of yield, environmental friendliness, and reaction time. Some of these compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting their potential as molecular templates for therapeutic applications (P. Ravula et al., 2016).

Antibacterial and Antioxidant Activities

Derivatives containing the pyrazole moieties, akin to the structure of interest, were synthesized and evaluated for their antibacterial against both Gram-positive and Gram-negative bacteria, and for antioxidant activities using DPPH assay. The compounds showed moderate activities in both tests, with their actions further explained through DFT and molecular docking analyses, indicating the structural basis of their biological effects (Golea Lynda, 2021).

Antimicrobial Evaluation of Novel Derivatives

Research into bis-α,β-unsaturated ketones and various pyrazoline derivatives revealed potential antimicrobial properties. These compounds were synthesized through reactions involving furfural and other aromatic aldehydes. Antimicrobial testing of these products showed promising results, suggesting their usefulness in developing new antimicrobial agents (Farag M. A. Altalbawy, 2013).

Analgesic Activity and Recyclization Research

Studies on N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides and their methyl ester derivatives revealed insights into their analgesic activity and recyclization under methanol action. These findings contribute to understanding the pharmacological potential and chemical behavior of furan-ylidene derivatives in medicinal chemistry (S. N. Igidov et al., 2022).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel heterocyclic compounds is a vibrant field in medicinal chemistry. Compounds like this could potentially have interesting biological activities and could be a starting point for the development of new drugs .

properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(9-2-6-16-8-9)13-4-5-14-10(7-13)1-3-12-14/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZZZHMMULBFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone

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